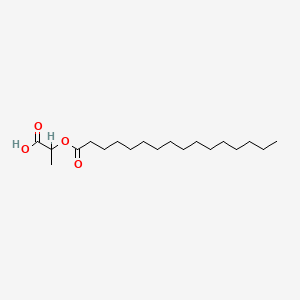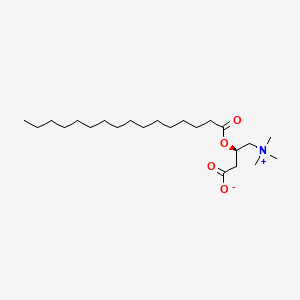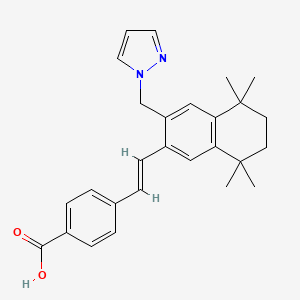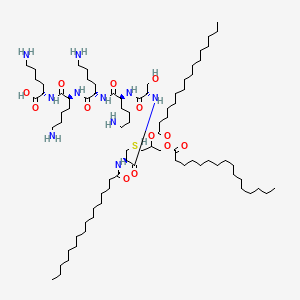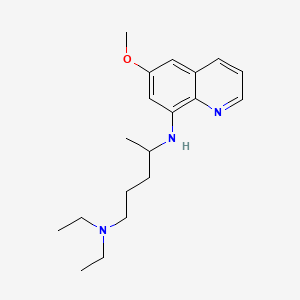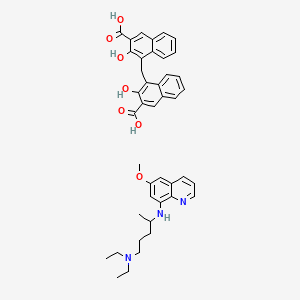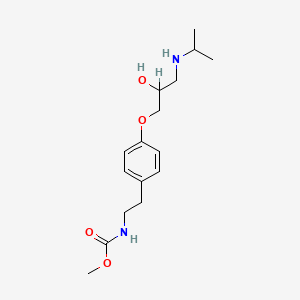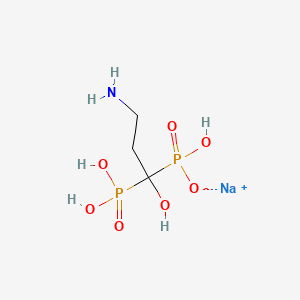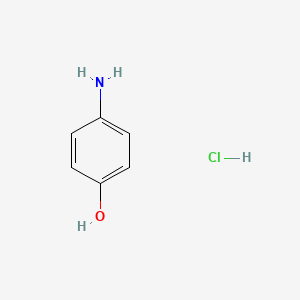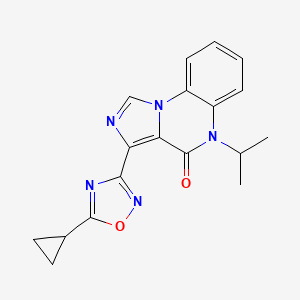![molecular formula C24H31N5O3 B1678432 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 147676-50-4](/img/structure/B1678432.png)
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
Preparation Methods
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is synthesized through a series of chemical reactions involving the condensation of various intermediates. The synthetic route typically involves the following steps:
Formation of the pyrazolopyrimidinone core: This is achieved by reacting appropriate starting materials under controlled conditions to form the pyrazolopyrimidinone ring system.
Introduction of the piperidinylacetyl group: This step involves the acylation of the pyrazolopyrimidinone core with a piperidinylacetyl chloride derivative.
Final modifications: The ethoxy and propyl groups are introduced through alkylation reactions to complete the synthesis of piperiacetildenafil
Industrial production methods for piperiacetildenafil are not well-documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production.
Chemical Reactions Analysis
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: this compound can be reduced to form reduced analogs, which may have different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of piperiacetildenafil with modified functional groups.
Scientific Research Applications
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Some of the key research areas include:
Chemistry: Researchers study the synthesis and chemical properties of piperiacetildenafil to develop new analogs with improved efficacy and safety profiles.
Biology: The compound is used to investigate its effects on biological systems, particularly its role as a PDE5 inhibitor and its impact on cellular signaling pathways.
Medicine: this compound is studied for its potential use in treating conditions like erectile dysfunction and pulmonary hypertension, similar to other PDE5 inhibitors.
Industry: The compound is used as a reference standard in the quality control and analysis of pharmaceutical products
Mechanism of Action
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells, resulting in relaxation of the smooth muscle and increased blood flow. The primary molecular targets of piperiacetildenafil are the PDE5 enzymes found in the corpus cavernosum of the penis and the pulmonary vasculature .
Comparison with Similar Compounds
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is structurally similar to other PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil. it has unique structural features, such as the piperidinylacetyl group, which may contribute to its distinct pharmacological properties. Some similar compounds include:
Sildenafil: The active ingredient in Viagra, used to treat erectile dysfunction.
Vardenafil: Another PDE5 inhibitor used to treat erectile dysfunction.
Tadalafil: The active ingredient in Cialis, used to treat erectile dysfunction and pulmonary hypertension
This compound’s uniqueness lies in its specific structural modifications, which may result in different pharmacokinetics and pharmacodynamics compared to other PDE5 inhibitors.
Properties
IUPAC Name |
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYQUYOYQKGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



